
(1S,2S)-1,2-Bis(2-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-1,2-Bis(2-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound characterized by the presence of two 2-chlorophenyl groups and two N,N-dimethyl groups attached to an ethane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Bis(2-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chlorobenzaldehyde and N,N-dimethylamine.
Formation of Intermediate: The 2-chlorobenzaldehyde undergoes a condensation reaction with N,N-dimethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions
(1S,2S)-1,2-Bis(2-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may result in the formation of new derivatives with different functional groups.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis to produce enantiomerically pure products.
Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development:
Industry
Material Science: Utilized in the development of new materials with specific properties.
作用机制
The mechanism by which (1S,2S)-1,2-Bis(2-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and chemical reactions.
相似化合物的比较
Similar Compounds
- **(1R,2R)-1,2-Bis(2-ch
属性
分子式 |
C16H18Cl2N2 |
|---|---|
分子量 |
309.2 g/mol |
IUPAC 名称 |
(1S,2S)-1,2-bis(2-chlorophenyl)-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C16H18Cl2N2/c1-19-15(11-7-3-5-9-13(11)17)16(20-2)12-8-4-6-10-14(12)18/h3-10,15-16,19-20H,1-2H3/t15-,16-/m0/s1 |
InChI 键 |
OVKICWHBCIYOJE-HOTGVXAUSA-N |
手性 SMILES |
CN[C@@H](C1=CC=CC=C1Cl)[C@H](C2=CC=CC=C2Cl)NC |
规范 SMILES |
CNC(C1=CC=CC=C1Cl)C(C2=CC=CC=C2Cl)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B14883849.png)
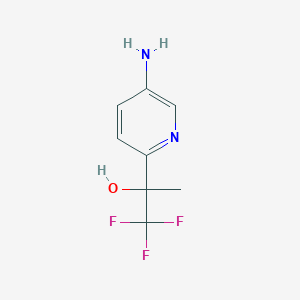
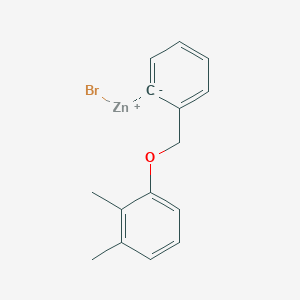
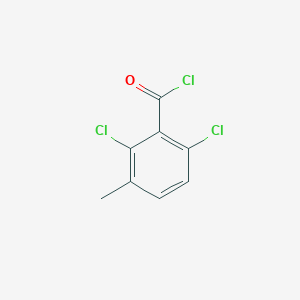
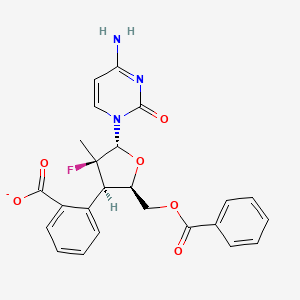
![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate](/img/structure/B14883878.png)
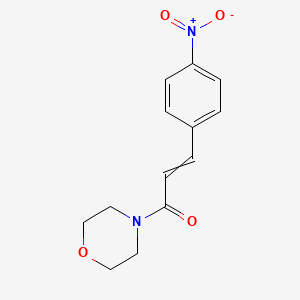
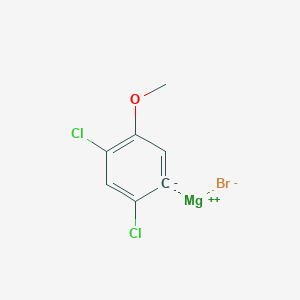

![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(5-methylfuran-2-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14883902.png)
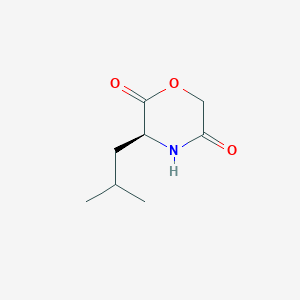
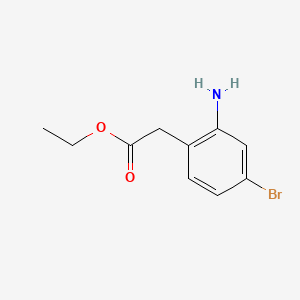
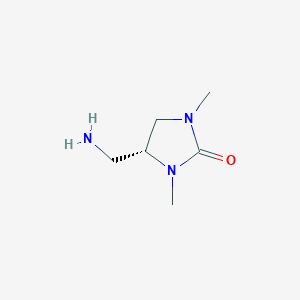
![4-Fluoro-2-[(2-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14883922.png)
